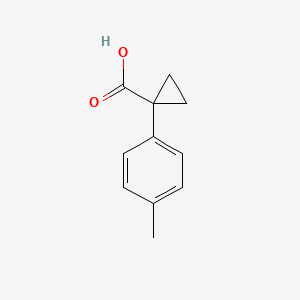

1-(p-Tolyl)cyclopropanecarboxylic acid

Description

Significance of Cyclopropane (B1198618) Scaffolds in Organic Synthesis and Medicinal Chemistry

The cyclopropane motif is a highly important structural element in the realm of drug discovery and medicinal chemistry. nih.gov Its incorporation into molecules is a strategic approach to enhance biological activity, improve metabolic stability, and fine-tune pharmacokinetic profiles. nbinno.com Aryl-substituted chiral cyclopropane units are particularly prevalent in biologically active molecules and pharmaceuticals. researchgate.net The development of efficient methods for synthesizing these scaffolds is a major focus in synthetic chemistry. researchgate.net

The cyclopropane ring is the smallest possible carbocycle, and its structure is characterized by significant strain and unusual bonding. unl.ptwikipedia.org The carbon-carbon bond angles are compressed to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. quora.com This deviation creates substantial ring strain, estimated at 27.5 kcal/mol, which is a key factor in its reactivity. researchgate.netunl.pt

The bonding within the cyclopropane ring is often described using the "bent bond" model, where the carbon-carbon bonds are bowed outwards. wikipedia.orgyoutube.com This results in the bonds having a higher degree of p-character, giving them properties intermediate between those of a typical sigma bond and a pi bond. nbinno.comyoutube.com Consequently, cyclopropane and its derivatives can exhibit reactivity similar to alkenes, such as undergoing addition reactions. nbinno.comyoutube.com

| Property | Value | Significance |

|---|---|---|

| C-C-C Bond Angle | 60° | Significant deviation from the ideal 109.5°, leading to high angle strain. quora.com |

| Ring Strain Energy | ~27.5 kcal/mol | Contributes to the high reactivity of the molecule. researchgate.netunl.pt |

| C-C Bond Character | Increased p-character (Bent Bonds) | Imparts olefin-like properties and unique reactivity. nbinno.com |

The cyclopropane moiety is a recurring structural motif in a wide array of natural products, including terpenes, alkaloids, and steroids, and is often crucial for their biological activities. nih.govrsc.org In medicinal chemistry, the incorporation of a cyclopropane ring is a valuable strategy for drug design. researchgate.net Its inherent rigidity allows chemists to lock the conformation of a molecule, which can lead to enhanced binding to specific biological targets like enzymes or receptors, resulting in higher potency and selectivity. nbinno.com

Furthermore, the cyclopropane ring generally offers greater resistance to common metabolic pathways, such as oxidation, compared to more flexible aliphatic chains. nbinno.com This enhanced metabolic stability can extend the half-life of a drug, improving its therapeutic efficacy. nbinno.com Natural and synthetic cyclopropanes exhibit a broad spectrum of biological effects, including enzyme inhibition and antimicrobial, antitumor, and antiviral activities. unl.pt

Overview of 1-(p-Tolyl)cyclopropanecarboxylic Acid as a Research Target

This compound is an organic compound featuring a cyclopropane ring bonded to both a carboxylic acid group and a p-tolyl (4-methylphenyl) group. smolecule.com Its unique structure makes it a subject of interest for chemical synthesis and potential biological applications. smolecule.com

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂ smolecule.comfishersci.com |

| Molecular Weight | ~176.21 g/mol smolecule.comfishersci.com |

| CAS Number | 83846-66-6 smolecule.comfishersci.comalchempharmtech.com |

The study of cyclopropanecarboxylic acids dates back to early methods of organic synthesis. One of the classic preparations involves the hydrolysis of cyanocyclopropane. wikipedia.org This nitrile intermediate is typically formed through the base-induced cyclization of 4-chlorobutyronitrile. wikipedia.orgorgsyn.org Over the years, research has expanded to create a vast library of derivatives, driven by their utility as building blocks for pharmaceuticals and agrochemicals. ketonepharma.comgoogle.com The development of new functionally substituted cyclopropanecarboxylic acids is an active area of research, particularly for applications like regulating plant biosynthesis. ffhdj.com

The specific interest in this compound stems from its potential applications in medicinal chemistry. smolecule.com While research on this particular compound is limited, preliminary studies suggest it may possess weak antimicrobial activity. smolecule.com Furthermore, there is potential for it to act as an inhibitor of certain enzymes involved in drug metabolism, such as CYP2D6 and CYP3A4. smolecule.com This inhibitory potential warrants further investigation to understand its implications for drug interactions. smolecule.com The compound's structure also serves as a valuable starting point or scaffold for the design and synthesis of novel therapeutic agents. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUGAOYMYXSOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232742 | |

| Record name | 1-(p-Tolyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83846-66-6 | |

| Record name | 1-(4-Methylphenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Tolyl)cyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83846-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(p-Tolyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-tolyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB8J6QFB9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 P Tolyl Cyclopropanecarboxylic Acid

Cyclopropanation Reactions for Ring Formation

The creation of the characteristic three-membered ring of 1-(p-tolyl)cyclopropanecarboxylic acid is often accomplished through cyclopropanation reactions. These methods involve the addition of a carbene or carbenoid to an alkene.

Cyclopropanation of p-Tolylacetic Acid Derivatives

One direct approach involves the cyclopropanation of derivatives of p-tolylacetic acid. This strategy introduces the cyclopropane (B1198618) ring directly onto the carbon backbone already containing the p-tolyl group. A notable example is the photoredox-catalyzed reaction of a carboxylic acid with a chloroalkyl alkene, which proceeds through a decarboxylative radical addition–polar cyclization cascade to form the cyclopropane ring. semanticscholar.orgresearchgate.net

Use of Diazo Compounds and Transition Metal Catalysts (Rhodium, Copper)

A widely employed and versatile method for cyclopropanation is the transition metal-catalyzed reaction of diazo compounds with alkenes. wikipedia.orgmdpi.com Rhodium(II) carboxylate complexes are particularly common and efficient catalysts for these transformations, although copper-based catalysts were used in earlier developments. wikipedia.orgresearchgate.net The reaction involves the generation of a metal carbene intermediate from the diazo compound, which then reacts with an alkene to form the cyclopropane ring. wikipedia.org This method is applicable to a broad range of olefins, including those that are electron-rich, neutral, and electron-poor. wikipedia.org

For instance, the Rh₂(S-DOSP)₄-catalyzed reaction of methyl p-tolyldiazoacetate with ethyl acrylate (B77674) yields the corresponding cyclopropane product. nih.gov

Interactive Data Table: Rhodium-Catalyzed Cyclopropanation

| Catalyst | Diazo Compound | Alkene | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |

| Rh₂(S-DOSP)₄ | Methyl p-tolyldiazoacetate | Ethyl acrylate | Cyclopropane 3 | 59 | >97:3 | 77 | nih.gov |

While definitive mechanistic studies of rhodium-catalyzed cyclopropanation are still developing, the generally accepted mechanism involves the initial reaction of the diazo compound with the metal catalyst to form a metal carbene intermediate after the expulsion of nitrogen gas. wikipedia.org This carbene then undergoes a concerted addition to the alkene, which retains its original configuration in the final cyclopropane product. wikipedia.org Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to further investigate these reaction pathways. acs.org For rhodium-catalyzed reactions with aryldiazoacetates, kinetic studies have indicated that the nitrogen extrusion to form the carbene is the rate-determining step in cyclopropanation. nih.gov

The development of enantioselective cyclopropanation has been a significant area of research, with the chirality of the final product being controlled by the use of chiral ligands on the metal catalyst. wikipedia.orgresearchgate.net These ligands create a chiral environment around the metal center, influencing the trajectory of the alkene's approach to the metal carbene and thus favoring the formation of one enantiomer over the other. wikipedia.org For example, chiral macrocyclic ligands have been synthesized and used with iron(II) complexes to catalyze the cyclopropanation of styrene (B11656) with diazoacetate reagents, producing cyclopropyl (B3062369) esters with high diastereoselectivities. researchgate.netacs.org Similarly, rhodium(II) catalysts bearing chiral ligands derived from adamantylglycine, such as Rh₂(S-TCPTAD)₄, have demonstrated high levels of asymmetric induction in the cyclopropanation of electron-deficient alkenes. nih.gov The choice of ligand can also unexpectedly affect the E/Z ratios of the products. wiley-vch.de

Cyclodialkylation of Malonic Acid Derivatives

Another classical and effective method for synthesizing cyclopropane rings is the cyclodialkylation of malonic acid derivatives. This approach, often a variation of the malonic ester synthesis, involves the reaction of a malonic ester with a 1,2-dihaloethane in the presence of a base. orgsyn.orguomustansiriyah.edu.iq The initial alkylation is followed by an intramolecular cyclization to form the cyclopropane ring. The resulting cyclopropane-1,1-dicarboxylic acid can then be further modified. For the synthesis of this compound, a p-tolyl group would need to be introduced on the malonic ester starting material. This method has been shown to be effective for preparing various cyclopropane-1,1-dicarboxylic acid derivatives. google.com

Advanced Synthetic Approaches and Reaction Conditions

Modern advancements in synthetic chemistry have led to the development of more sophisticated methods and reaction conditions for the synthesis of cyclopropanes. These include photoredox-catalyzed processes that allow for the use of carboxylic acids directly, proceeding through a radical addition-polar cyclization cascade under mild conditions. researchgate.netnih.gov These methods often exhibit broad functional group tolerance. semanticscholar.orgresearchgate.net Additionally, research continues to explore new catalytic systems and reaction media, including the use of aqueous media for transition metal-catalyzed cyclopropanations, which can offer environmental and practical advantages. nih.gov

Stereoselective Synthesis of Chiral Derivatives

Achieving a specific stereochemistry in the derivatives of this compound is a significant objective in organic synthesis. This is accomplished through several specialized techniques that guide the formation of the desired chiral molecule.

The use of chiral catalysts, particularly those based on transition metals like palladium and rhodium, is a powerful strategy for enantioselective cyclopropanation. nih.govrsc.org These catalysts create a chiral environment that influences the stereochemical outcome of the reaction. For instance, palladium-catalyzed reactions can facilitate the stereoselective rearrangement of certain cyclopropane structures. rsc.org While not always directly applied to this compound, the principles of using chiral palladium and rhodium complexes for the asymmetric cyclopropanation of styrenes are well-established and applicable to the synthesis of its chiral derivatives. nih.govnih.gov Chiral-at-metal rhodium(III) complexes, for example, have been successfully employed in the asymmetric cyclopropanation of olefins with sulfoxonium ylides to produce chiral cyclopropanes with high enantioselectivity. rsc.orgorganic-chemistry.org

Table 1: Examples of Chiral Catalysts in Asymmetric Cyclopropanation

| Catalyst Type | Metal | Typical Application | Key Feature |

|---|---|---|---|

| Chiral Rh(II) carboxylates | Rhodium | Cyclopropanation with N-sulfonyl 1,2,3-triazoles | Forms azavinyl carbene precursors for reaction with styrenes. nih.gov |

| Chiral-at-metal Rh(III) complex | Rhodium | Cyclopropanation with sulfoxonium ylides | Provides high enantio- and diastereoselectivity for 1,2,3-trisubstituted cyclopropanes. rsc.orgorganic-chemistry.org |

A classic and effective method for resolving a racemic mixture of carboxylic acids is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic this compound with a single enantiomer of a chiral amine, such as (R)- or (S)-1-phenylethylamine. nih.gov The resulting products are a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, such as solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the chiral amine can be removed by treatment with an acid, yielding the individual enantiomers of this compound. The efficiency of this resolution can be influenced by the choice of the chiral resolving agent and the solvent used for crystallization. nih.gov

Asymmetric cyclopropanation reactions using chiral sulfur ylides (both sulfonium (B1226848) and sulfoxonium ylides) offer another route to enantiomerically enriched cyclopropanes. bristol.ac.uknih.gov In these reactions, a chiral sulfide (B99878) can act in either a catalytic or stoichiometric manner to mediate the cyclopropanation. nih.gov The reaction conditions, such as the presence or absence of a base and the concentration of reactants, have a significant impact on both the diastereoselectivity and enantioselectivity of the final product. nih.gov For instance, studies have shown that under catalytic conditions, good enantioselectivity with low diastereoselectivity can be achieved, while stoichiometric conditions may lead to high diastereoselectivity but low enantioselectivity. nih.gov The use of stable sulfoxonium ylides can be advantageous in metal-catalyzed reactions as they are less likely to inactivate the metal catalyst compared to sulfur ylides. organic-chemistry.org

One-Pot Synthesis Strategies

One-pot synthesis strategies are designed to improve efficiency by carrying out multiple reaction steps in a single reaction vessel without isolating intermediates. nih.govrsc.org This approach can save time, resources, and reduce waste. For aryl-substituted cyclopropanecarboxylic acids and their derivatives, one-pot methods have been developed. For example, a one-pot protocol for the synthesis of 1-arylcycloprop-2-ene-1-carboxamides involves the initial treatment of the corresponding carboxylic acid with oxalyl chloride to form an acyl chloride in situ, which then reacts with an amine in the same pot. nih.gov This demonstrates the feasibility of multi-step sequences in a single pot for derivatives of the target molecule.

Efficient Synthesis via 1-Chlorovinyl p-Tolyl Sulfoxides

A highly efficient and stereoselective method for the synthesis of cyclopropanecarboxylic acid esters involves the use of 1-chlorovinyl p-tolyl sulfoxides. thieme-connect.com This strategy is based on the conjugate addition of a lithium ester enolate to the 1-chlorovinyl p-tolyl sulfoxide. This initial reaction produces a tert-butyl 4-chloro-4-(p-tolylsulfinyl)butanoate intermediate in high yield. The p-tolylsulfinyl group can then be removed through a sulfoxide-magnesium exchange reaction. The final step is a cyclization of the resulting desulfinylated product in the presence of a base like sodium bis(trimethylsilyl)amide (NaHMDS) to afford the tert-butyl cyclopropanecarboxylate (B1236923). A key advantage of this method is that by using optically active (E)- and (Z)-sulfoxides, the asymmetric synthesis of both enantiomers of the cyclopropanecarboxylate can be achieved with high enantiomeric excess. thieme-connect.com

Table 2: Key Steps in Synthesis via 1-Chlorovinyl p-Tolyl Sulfoxides

| Step | Reaction | Reagents | Outcome |

|---|---|---|---|

| 1 | Conjugate Addition | Lithium ester enolate, 1-chlorovinyl p-tolyl sulfoxide | Formation of tert-butyl 4-chloro-4-(p-tolylsulfinyl)butanoate. thieme-connect.com |

| 2 | Desulfinylation | i-PrMgCl | Removal of the p-tolylsulfinyl group. thieme-connect.com |

Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional group that can be converted into a variety of other functionalities, such as esters and amides. These derivatization reactions are fundamental in organic synthesis for creating new compounds with potentially different chemical and biological properties.

One of the most common derivatization reactions is the formation of amides, often referred to as amide coupling. researchgate.net This can be achieved by first activating the carboxylic acid, for instance by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride. reddit.com The activated acyl chloride then readily reacts with an amine to form the corresponding amide. One-pot procedures have been developed where the acyl chloride is generated in situ and immediately reacted with the amine, streamlining the synthesis of carboxamides. nih.gov

Esterification is another important derivatization of the carboxylic acid moiety. A straightforward method for forming an ester is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid. google.com In some cases, transesterification can also be employed, where an existing ester is reacted with a different alcohol in the presence of a base or acid catalyst to exchange the alcohol component. google.com The conversion of the carboxylic acid to its corresponding ester can be useful for subsequent reactions or for modifying the properties of the molecule.

Esterification Reactions

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. For this compound, standard methods such as Fischer-Speier esterification can be employed. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water formed is removed from the reaction mixture. masterorganicchemistry.comchemguide.co.uklibretexts.orgchemguide.co.ukyoutube.com

Another approach for the synthesis of esters from carboxylates is through an SN2 reaction. This involves the deprotonation of the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This method is particularly suitable for primary alkyl halides. youtube.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | General Conditions |

| This compound | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄, HCl) | Alkyl 1-(p-tolyl)cyclopropanecarboxylate | Heating, often with removal of water |

| Sodium 1-(p-tolyl)cyclopropanecarboxylate | Alkyl Halide (e.g., Methyl iodide) | - | Alkyl 1-(p-tolyl)cyclopropanecarboxylate | SN2 conditions |

Amidation Reactions

The formation of amides from this compound is a crucial reaction for the synthesis of potentially bioactive molecules. Direct condensation of a carboxylic acid and an amine is challenging and typically requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. masterorganicchemistry.com

More efficient methods involve the use of coupling agents to activate the carboxylic acid. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are highly effective for the formation of amide bonds under mild conditions. numberanalytics.com The reaction proceeds by forming an activated ester intermediate, which is then readily attacked by the amine. Other transition metal catalysts, like titanium tetrachloride (TiCl₄) and niobium pentoxide (Nb₂O₅), have also been shown to mediate the direct amidation of carboxylic acids. nih.govresearchgate.net

| Carboxylic Acid | Amine | Coupling Agent/Catalyst | Product |

| This compound | Primary or Secondary Amine | HATU | N-substituted 1-(p-tolyl)cyclopropanecarboxamide |

| This compound | Primary or Secondary Amine | TiCl₄ | N-substituted 1-(p-tolyl)cyclopropanecarboxamide |

| This compound | Primary or Secondary Amine | Nb₂O₅ | N-substituted 1-(p-tolyl)cyclopropanecarboxamide |

Formation of Hydrazide Derivatives

Hydrazides are valuable synthetic intermediates and can be prepared from this compound. A common method involves the reaction of the corresponding ester, such as methyl 1-(p-tolyl)cyclopropanecarboxylate, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). rjptonline.orgnih.gov This nucleophilic acyl substitution reaction typically proceeds under reflux in a suitable solvent like ethanol.

Alternatively, the carboxylic acid can be directly converted to the hydrazide using hydrazine in the presence of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). rjptonline.org A continuous flow process has also been developed for the synthesis of acid hydrazides from carboxylic acids, which involves an initial esterification followed by reaction with hydrazine hydrate. osti.gov

| Starting Material | Reagent | Product |

| Alkyl 1-(p-tolyl)cyclopropanecarboxylate | Hydrazine hydrate | 1-(p-Tolyl)cyclopropanecarbohydrazide |

| This compound | Hydrazine / DCC | 1-(p-Tolyl)cyclopropanecarbohydrazide |

Derivatization Strategies of the Aromatic Ring

The p-tolyl group of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring. The outcome of these reactions is governed by the directing effects of the existing substituents: the methyl group and the 1-(cyclopropanecarboxylic acid) group.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution (SEAr) reactions are fundamental for the functionalization of aromatic rings. wikipedia.org The key electrophilic aromatic substitution reactions include nitration and halogenation. masterorganicchemistry.com

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. youtube.comyoutube.com The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). The position of nitration on the p-tolyl ring will be directed by the existing substituents. The methyl group is an activating, ortho, para-director, while the 1-(cyclopropanecarboxylic acid) substituent is generally considered to be deactivating and a meta-director due to the electron-withdrawing nature of the carboxylic acid. numberanalytics.com The interplay of these electronic effects will determine the regioselectivity of the nitration.

Halogenation: The introduction of a halogen (e.g., Cl, Br) onto the aromatic ring is typically carried out using the elemental halogen in the presence of a Lewis acid catalyst, such as an iron or aluminum trihalide. wikipedia.org The catalyst polarizes the halogen molecule, increasing its electrophilicity. Similar to nitration, the position of halogenation will be influenced by the directing effects of the methyl and 1-(cyclopropanecarboxylic acid) groups.

| Reaction | Reagents | Electrophile | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-1-(p-tolyl)cyclopropanecarboxylic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | Bromo-1-(p-tolyl)cyclopropanecarboxylic acid |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | Chloro-1-(p-tolyl)cyclopropanecarboxylic acid |

Chemical Reactivity and Reaction Mechanisms of 1 P Tolyl Cyclopropanecarboxylic Acid and Its Derivatives

Reactivity of the Cyclopropane (B1198618) Ring

The three-membered cyclopropane ring is characterized by significant ring strain, which is the primary driver for its unique reactivity. nih.govwikipedia.org This strain arises from the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°), leading to weakened C-C bonds and increased reactivity compared to acyclic alkanes. utexas.edulibretexts.orgpearson.com In 1-(p-Tolyl)cyclopropanecarboxylic acid, the ring is further activated by the presence of an electron-donating group (p-tolyl) and an electron-accepting group (carboxylic acid), classifying it as a donor-acceptor (D-A) cyclopropane. nih.govresearchgate.net This "push-pull" arrangement polarizes the adjacent carbon-carbon bond, making the ring susceptible to various transformations. nih.gov

The high degree of ring strain makes the cyclopropane ring in this compound and its derivatives prone to ring-opening reactions, which relieve this strain. nih.gov These reactions typically proceed via cleavage of the polarized C-C bond adjacent to the activating groups.

A common transformation is the nucleophilic ring-opening. D-A cyclopropanes react with a variety of nucleophiles, including amines, alcohols, and thiols, leading to 1,3-difunctionalized products. researchgate.netthieme-connect.comrsc.org For instance, the reaction with thiols, catalyzed by a Lewis acid, results in the cleavage of the cyclopropane ring to form a γ-thiol-substituted carboxylic acid derivative. This type of reaction is often regioselective, with the nucleophile attacking the carbon bearing the electron-donating group. nih.gov

Basic conditions can also promote ring-opening. A fluoride-induced desilylation of a related 2-(p-siloxyaryl)cyclopropane derivative generates an electron-rich phenolate (B1203915) anion, which facilitates the ring cleavage and formation of a reactive p-quinone methide intermediate, subsequently trapped by various C-nucleophiles. rsc.org

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Ring-Opening | Thiols, Amines, Alcohols (often with Lewis Acid catalyst) | γ-Functionalized acyclic compounds |

| Base-Promoted Ring-Opening | TBAF, N-methylmorpholine on siloxyaryl derivatives | Homo-Michael adducts |

| (3+2) Cycloadditions | Aldehydes, Ketones (Lewis Acid catalyst) | Tetrahydrofurans |

| Radical Ring-Opening | Photoredox catalysis | 1,3-Difunctionalized alkanes |

The reactivity of the cyclopropane ring is fundamentally governed by its inherent strain energy, estimated to be around 28-29 kcal/mol. wikipedia.orgutexas.edu This strain energy represents the excess potential energy stored in the molecule due to its constrained geometry and provides a significant thermodynamic driving force for reactions that lead to ring cleavage. nih.gov The combination of angle strain (deviation from ideal 109.5° bond angles) and torsional strain (eclipsing interactions of hydrogen atoms) makes the C-C bonds weaker and more susceptible to breaking. libretexts.orgpearson.com

In donor-acceptor cyclopropanes like this compound, the electronic effects of the substituents work in concert with the ring strain. The electron-donating p-tolyl group and the electron-accepting carboxylic acid group polarize the C1-C2 bond, lowering the activation energy for nucleophilic attack and facilitating ring-opening under milder conditions than would be possible for an unactivated cyclopropane. nih.gov

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety (-COOH) exhibits its characteristic reactivity, largely independent of the cyclopropane ring, although electronic effects can be transmitted through the system. Its reactions primarily involve transformations of the carbonyl group and the acidic proton.

The carbon atom in a carboxylic acid group is in a high oxidation state, making it generally resistant to further oxidation. However, under specific conditions, oxidative decarboxylation can occur. The Hunsdiecker reaction is a classic example, where the silver salt of a carboxylic acid reacts with a halogen (e.g., bromine) to form an alkyl or aryl halide with the loss of carbon dioxide. organic-chemistry.orgbyjus.comtestbook.com This reaction proceeds through a radical mechanism. iitk.ac.invedantu.com For this compound, this would theoretically yield 1-bromo-1-(p-tolyl)cyclopropane. Other oxidative reactions can occur on the aromatic ring or other substituents if present, but the carboxylic acid group itself is typically robust.

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. chemguide.co.uk The direct reduction of this compound would yield [1-(p-tolyl)cyclopropyl]methanol.

Reduction to Primary Alcohols: Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, typically used in an anhydrous ether solvent followed by an acidic workup. libretexts.orglibretexts.org It is a strong source of hydride ions (H⁻) that readily reduces the carboxyl group. masterorganicchemistry.com In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.orglibretexts.org

Reduction to Aldehydes: Direct reduction of a carboxylic acid to an aldehyde is not feasible with strong reducing agents like LiAlH₄ because the aldehyde intermediate formed is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol. chemguide.co.uklibretexts.org Therefore, the conversion of this compound to 1-(p-tolyl)cyclopropanecarbaldehyde requires a two-step process. First, the acid is reduced completely to the primary alcohol, [1-(p-tolyl)cyclopropyl]methanol. Subsequently, the alcohol is carefully oxidized back to the aldehyde using a controlled oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).

| Reagent | Product from Carboxylic Acid | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Strong, non-selective reducing agent. Requires anhydrous conditions. libretexts.orgmasterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | No Reaction | Not strong enough to reduce carboxylic acids. libretexts.org |

| Diborane (B₂H₆) | Primary Alcohol | Another effective reagent for reducing carboxylic acids. |

| Pyridinium Chlorochromate (PCC) | No Reaction (on acid) | Mild oxidizing agent used to convert primary alcohols to aldehydes. |

Reaction Mechanisms of Key Transformations

Mechanism of Nucleophilic Ring-Opening: The ring-opening of a donor-acceptor cyclopropane with a nucleophile (Nu⁻) is believed to proceed via an Sₙ2-type mechanism. nih.gov The nucleophile attacks one of the carbons of the polarized C-C bond, leading to the cleavage of this bond and the formation of a stabilized carbanionic intermediate. This intermediate is then protonated or trapped by an electrophile to give the final 1,3-difunctionalized product. Lewis acid catalysis can facilitate this process by coordinating to the oxygen of the carboxyl group, increasing the electrophilicity of the ring.

Mechanism of Carboxylic Acid Reduction with LiAlH₄: The reduction of a carboxylic acid with LiAlH₄ is a multi-step process:

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion to produce hydrogen gas and a lithium carboxylate salt. libretexts.org

First Hydride Addition: A hydride ion from AlH₃ (or another LiAlH₄ molecule) attacks the carbonyl carbon of the carboxylate, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.comreddit.com

Intermediate Collapse: This intermediate collapses, eliminating an aluminate species (O-Al) to form an aldehyde. masterorganicchemistry.com

Second Hydride Addition: The aldehyde is highly reactive and is immediately attacked by another hydride ion, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org

Protonation: An acidic workup (e.g., adding dilute H₂SO₄ or H₃O⁺) protonates the resulting aluminum alkoxide salt to yield the final primary alcohol. libretexts.orgreddit.com

Mechanism of the Hunsdiecker Reaction: This oxidative decarboxylation proceeds via a free-radical chain reaction: iitk.ac.in

Initiation: The silver carboxylate reacts with bromine to form an unstable acyl hypobromite (B1234621) intermediate. byjus.comvedantu.com

Homolytic Cleavage: The weak O-Br bond in the acyl hypobromite undergoes homolytic cleavage upon heating or photolysis, generating a carboxyl radical and a bromine radical. byjus.com

Propagation:

The carboxyl radical rapidly loses a molecule of CO₂ to form an alkyl/aryl radical (the 1-(p-tolyl)cyclopropyl radical). vedantu.com

This radical then abstracts a bromine atom from another molecule of acyl hypobromite, forming the final product (1-bromo-1-(p-tolyl)cyclopropane) and regenerating a carboxyl radical to continue the chain. byjus.com

Detailed Mechanistic Studies of Cyclopropanation Reactions

The synthesis of cyclopropanes via carbene transfer from diazo compounds is a cornerstone of organic synthesis. nih.govacs.org The mechanism can proceed through different pathways, largely dictated by the catalyst employed. nih.govwikipedia.org Computational and experimental studies have identified both concerted and stepwise pathways. nih.gov

The generally accepted mechanism begins with the reaction of a diazo compound, such as ethyl diazoacetate, with a metal catalyst to form a metal-carbene intermediate, also known as a metal carbenoid. wikipedia.orgacsgcipr.org This highly reactive species then transfers the carbene fragment to an alkene to form the cyclopropane ring. acsgcipr.org

The reaction can proceed via two primary mechanistic pathways:

Concerted Mechanism: In this pathway, the metal carbene adds to the olefin in a single, concerted step. wikipedia.org This mechanism is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.comlibretexts.org For example, a cis-alkene will yield a cis-substituted cyclopropane. libretexts.org This pathway is often favored in reactions catalyzed by rhodium and iron-porphyrin complexes. nih.govwikipedia.org The concerted addition involves the carbene acting as both a nucleophile (using its lone pair) and an electrophile (using its empty p-orbital) simultaneously with the alkene's pi bond. masterorganicchemistry.com

Stepwise Mechanism: A stepwise pathway involves the formation of a diradical or zwitterionic intermediate. This mechanism is often associated with catalysts like cobalt-porphyrins and can lead to a loss of stereospecificity, resulting in a mixture of diastereomers. nih.govacs.org The potential for bond rotation in the radical intermediate before ring closure allows for the formation of both cis and trans products from a single alkene isomer. masterorganicchemistry.com

The specific pathway is highly dependent on the nature of the metal catalyst and the electronic properties of the carbene and alkene.

Table 1: Comparison of Mechanistic Pathways in Carbene-Mediated Cyclopropanation

| Mechanistic Pathway | Key Characteristics | Intermediate | Stereochemistry | Typical Catalysts |

|---|---|---|---|---|

| Concerted | Single transition state; simultaneous bond formation. wikipedia.org | None (direct formation of cyclopropane from metal carbene and alkene). | Stereospecific (configuration of alkene is retained). masterorganicchemistry.comlibretexts.org | Rhodium (e.g., Rh₂(OAc)₄), Iron-porphyrins. nih.govwikipedia.org |

| Stepwise (Radical) | Formation of a discrete intermediate; sequential bond formation. nih.gov | Diradical intermediate. acs.org | Non-stereospecific (potential for cis/trans isomerization). nih.gov | Cobalt-porphyrins. nih.govacs.org |

Transition metal catalysts are pivotal in cyclopropanation reactions as they stabilize the highly reactive carbene species, modulating its reactivity and selectivity. acsgcipr.org A wide array of metals, including rhodium, copper, iron, cobalt, ruthenium, and iridium, have been employed for carbene transfer. nih.govacsgcipr.org

The primary roles of the transition metal catalyst include:

Formation of a Metal-Carbene Intermediate: The catalyst reacts with a carbene precursor, typically a diazo compound, to form a metal-carbene complex, expelling nitrogen gas. wikipedia.org This intermediate is more stable and less reactive than a free carbene, allowing for controlled reactions. acsgcipr.org

Controlling Reactivity and Selectivity: The choice of metal and its associated ligands dramatically influences the reaction. For instance, rhodium carboxylate complexes are highly effective for cyclopropanating a broad range of olefins, including those that are electron-rich, neutral, or electron-poor. wikipedia.org Engineered heme-containing proteins, which are iron-based, can achieve exceptional enantioselectivity (>99% ee) and high catalytic activity. nih.gov

Directing the Mechanistic Pathway: As noted, the metal can determine whether the reaction proceeds through a concerted or stepwise mechanism. nih.gov Iron-porphyrin systems strongly favor a concerted, non-radical pathway, ensuring stereospecificity. nih.govacs.org In contrast, some cobalt complexes can promote a radical mechanism. nih.gov

Enabling Alternative Reaction Pathways: In some cases, the interaction of a transition metal with a cyclopropane ring can lead to C-C bond activation, resulting in a metallacyclobutane intermediate. wikipedia.org This pathway is distinct from carbene insertion but highlights the diverse reactivity of cyclopropanes with transition metals. wikipedia.orgacs.org Furthermore, cobalt catalysts can enable Simmons-Smith-type cyclopropanations from dihaloalkanes, overcoming some limitations of traditional zinc carbenoids, such as poor reactivity with electron-deficient olefins. researchgate.netpurdue.edu

Table 2: Influence of Different Transition Metal Catalysts on Cyclopropanation

| Catalyst Type | Metal Center | Typical Precursor | Key Features and Role |

|---|---|---|---|

| Rhodium Carboxylates | Rhodium (Rh) | Diazo compounds | Highly versatile and efficient; promotes concerted mechanism. wikipedia.org |

| Copper Complexes | Copper (Cu) | Diazo compounds | Historically significant; effective for many cyclopropanations. wikipedia.org |

| Iron-Porphyrins (Heme Proteins) | Iron (Fe) | Diazo compounds | Biocatalyst; provides high enantioselectivity and activity via a concerted pathway. nih.govacs.org |

| Cobalt-Porphyrins | Cobalt (Co) | Diazo compounds | Can proceed via a stepwise, radical mechanism, leading to non-stereospecific products. nih.govacs.org |

| Cobalt Pyridine-diimine Complexes | Cobalt (Co) | Dihaloalkanes (e.g., CH₂Br₂) | Enables Simmons-Smith type reactions with high regioselectivity based on alkene substitution. researchgate.net |

| Zinc Carbenoids | Zinc (Zn) | Diiodomethane (CH₂I₂) | Used in the classic Simmons-Smith reaction; forms an organozinc carbenoid intermediate. wikipedia.orgpurdue.edu |

Electronic and Steric Effects on Reaction Outcomes

The success of a cyclopropanation reaction—including its rate, yield, and selectivity—is profoundly influenced by the electronic and steric properties of both the alkene substrate and the carbene precursor. masterorganicchemistry.comrsc.org

Electronic Effects: The electronic nature of the substituents on the reactants plays a crucial role.

On the Alkene: Generally, electron-rich alkenes are more nucleophilic and react faster with the electrophilic metal-carbene intermediate. acsgcipr.orgmasterorganicchemistry.com Conversely, the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, can be challenging for many catalytic systems due to the electrophilic character of the typical metal-bound carbene. acs.orgnih.gov However, specialized catalysts have been developed to overcome this limitation, sometimes by inducing radical-based reactivity. nih.gov The presence of electron-donating groups (like the p-tolyl group) on an aryl-substituted olefin generally facilitates the reaction, though both electron-donating and electron-withdrawing groups are often well-tolerated. acs.orgnih.gov

On the Carbene: Electron-withdrawing groups on the carbene (e.g., in ethyl diazoacetate) stabilize the metal-carbene intermediate. The electrophilicity of the carbene can be tuned by the catalyst's ligands; for example, electron-deficient porphyrin ligands can increase the electrophilicity and reactivity of a heme carbene. acs.org

Steric Effects: Steric hindrance can significantly impact the reaction by impeding the approach of the alkene to the metal-carbene complex. masterorganicchemistry.com

On the Alkene: Increased substitution on the alkene can slow down the reaction rate. masterorganicchemistry.com For instance, cobalt-catalyzed systems show a selectivity preference based on the substitution pattern of the alkene, with monosubstituted being the most reactive and trisubstituted being the least. researchgate.net This steric discrimination is a persistent challenge for some reagents, like zinc carbenoids, when reacting with polyolefins. purdue.edu

On the Catalyst/Carbene: Bulky ligands on the metal catalyst can be used to create a chiral environment, which is the basis for enantioselective cyclopropanation. wikipedia.org These ligands sterically control the trajectory of the alkene's approach, favoring the formation of one enantiomer over the other. acs.org

The interplay between electronic activation and steric hindrance ultimately dictates the feasibility and outcome of the cyclopropanation. nih.gov

Table 3: Summary of Electronic and Steric Effects on Cyclopropanation

| Factor | Effect on Alkene Substrate | Effect on Carbene/Catalyst | General Outcome |

|---|---|---|---|

| Electronic | Electron-Donating Groups (e.g., alkyl, -OR) | Electron-Withdrawing Ligands | Increases alkene nucleophilicity, accelerating the reaction rate. masterorganicchemistry.com |

| Electron-Withdrawing Groups (e.g., -CO₂R, -CN) | Electron-Donating Ligands | Decreases alkene reactivity toward electrophilic carbenes; may require specialized radical-based catalysts. acs.orgnih.gov | |

| Steric | Bulky Substituents (Increased substitution) | Small, Unhindered Ligands | Hinders the approach to the carbene, decreasing the reaction rate and influencing regioselectivity. researchgate.net |

| Accessible Double Bond | Bulky, Chiral Ligands | Allows for facial discrimination, leading to high enantioselectivity. wikipedia.orgacs.org |

Applications As a Building Block in Complex Molecule Synthesis

Pharmaceutical Scaffolds and Intermediates

1-(p-Tolyl)cyclopropanecarboxylic acid and its derivatives are of significant interest in medicinal chemistry as precursors to bioactive compounds. smolecule.comgoogle.com The rigid cyclopropane (B1198618) unit can act as a conformational constraint in drug molecules, potentially leading to enhanced binding affinity and selectivity for biological targets. nih.gov Research has indicated that derivatives of this compound may exhibit biological activity, with some studies exploring their potential in the context of cancer research as inhibitors of certain kinases involved in cancer progression. smolecule.comnih.gov

A notable application of related cyclopropane carboxylic acid derivatives is in the development of inhibitors of leukotriene C4 synthase, which are of potential utility in the treatment of respiratory and inflammatory diseases. google.com Furthermore, derivatives of 1-aryl-2-aminomethyl-cyclopropane-carboxamides have been investigated for their potential in treating disorders of the central nervous system. google.com

Table 1: Examples of Bioactive Scaffolds Derived from Arylcyclopropanecarboxylic Acids

| Scaffold Class | Therapeutic Area | Reference |

| Cyclopropane Carboxamides | Oncology | nih.gov |

| Leukotriene C4 Synthase Inhibitors | Respiratory/Inflammatory Diseases | google.com |

| Aminomethyl-cyclopropane-carboxamides | Central Nervous System Disorders | google.com |

While direct, documented examples of this compound being used to synthesize novel heterocyclic systems are not abundant in readily available literature, the inherent reactivity of the cyclopropane ring suggests several potential synthetic pathways. Ring-expansion reactions of cyclopropanes are a known strategy for the synthesis of various heterocycles. dntb.gov.ua For instance, the strained three-membered ring can undergo cleavage and subsequent annulation with appropriate reagents to form larger heterocyclic structures.

One plausible, though not explicitly demonstrated for this specific molecule, approach could involve the conversion of the carboxylic acid to a more reactive derivative, followed by a reaction that induces ring opening and intramolecular cyclization with a suitably positioned functional group. Another theoretical pathway could involve the reaction of a derivative of this compound with a 1,3-dipole in a [3+2] cycloaddition, which upon rearrangement could lead to five-membered heterocyclic systems. The field of heterocycle synthesis from cyclopropane precursors is an active area of research, and the principles governing these transformations suggest the potential of this compound as a starting material for novel heterocyclic scaffolds. researchgate.net

The 1-aryl-cyclopropane-1-carboxylate moiety is a structural feature present in a number of pharmaceutically active compounds. Asymmetric synthesis methodologies have been developed to produce enantiomerically pure 1-aryl-2-heteroarylcyclopropane-1-carboxylates, which are key components in several modern therapeutic agents. nih.gov Although these syntheses may not directly start from this compound, they highlight the pharmaceutical relevance of this structural motif.

The incorporation of the p-tolyl-substituted cyclopropane unit from this compound into known drug scaffolds could be achieved through standard amide or ester bond formation, coupling the carboxylic acid with an amine or alcohol functionality on the drug scaffold. This could lead to novel analogues of existing drugs with potentially modified pharmacokinetic or pharmacodynamic properties. The rigid nature of the cyclopropyl (B3062369) group can serve to lock in a specific conformation, which may enhance the molecule's interaction with its biological target. nih.gov

Agrochemical Synthesis

Cyclopropanecarboxylic acid esters are a well-established class of compounds in the agrochemical industry, particularly as insecticides. google.comnih.gov The synthetic pyrethroids, for example, are esters of a substituted cyclopropanecarboxylic acid and are widely used for their potent insecticidal activity and low mammalian toxicity. nih.gov

While many commercial pyrethroids are derived from chrysanthemic acid, the general structure of these pesticides involves a cyclopropanecarboxylate (B1236923) core. This compound can serve as a precursor for novel cyclopropanecarboxylate esters with potential pesticidal properties. google.com By esterifying this compound with various insecticidally active alcohols, new agrochemical candidates can be synthesized and evaluated for their efficacy against a range of pests. The p-tolyl group can influence the lipophilicity and metabolic stability of the resulting ester, which are critical factors for its performance as a pesticide. Additionally, some fatty acid derivatives are used as active ingredients in herbicides, suggesting another potential avenue for the application of this compound derivatives in agrochemical formulations. epo.org

Table 2: General Structure of Cyclopropanecarboxylate Ester Pesticides

| Core Structure | R1 | R2 (Alcohol Moiety) | Potential Application | Reference |

| Cyclopropanecarboxylic Acid | p-Tolyl | Various substituted benzyl (B1604629) or other alcohols | Insecticide, Acaricide | google.com |

Materials Science Applications

The unique structural features of this compound also lend themselves to applications in materials science. The incorporation of cyclopropane groups into polymer backbones can significantly alter the material's properties. researchgate.net For example, the presence of the rigid three-membered ring can affect the crystallinity, glass transition temperature, and mechanical strength of polymers. researchgate.net

This compound, after suitable functionalization to introduce a polymerizable group (e.g., a vinyl or acrylate (B77674) group), could be used as a monomer in the synthesis of novel polymers. The resulting polymers would contain both the rigid cyclopropane unit and the aromatic tolyl group, which could lead to materials with interesting thermal and optical properties. For instance, a study on the copolymerization of (p-2-methoxycarbonyl)cyclopropyl styrene (B11656) with acrylonitrile (B1666552) resulted in an optically transparent copolymer with good light transmission and favorable thermal and mechanical properties compared to polystyrene. jomardpublishing.com This suggests that polymers derived from this compound could find applications in the development of specialty optical materials or high-performance plastics.

Synthesis of Chiral Intermediates

Many pharmaceuticals and agrochemicals are chiral molecules, where only one enantiomer exhibits the desired biological activity. Consequently, the synthesis of enantiomerically pure compounds is of paramount importance. This compound is a racemic mixture, and its resolution into individual enantiomers provides valuable chiral building blocks for asymmetric synthesis. nih.gov

A powerful method for resolving racemic carboxylic acids is enzymatic kinetic resolution using lipases. nih.govmdpi.com This technique exploits the stereoselectivity of enzymes to preferentially catalyze the esterification or hydrolysis of one enantiomer over the other. For example, lipase-mediated enantioselective esterification of a racemic arylpropionic acid can yield one enantiomer as the ester and the other as the unreacted acid, both with high enantiomeric excess. nih.govmdpi.com

Table 3: Methods for the Synthesis of Chiral Intermediates from 1-(Aryl)cyclopropanecarboxylic Acids

| Method | Description | Key Advantage | Reference |

| Enzymatic Kinetic Resolution | Use of lipases to selectively esterify or hydrolyze one enantiomer of the racemic acid. | Access to both enantiomers with high optical purity. | nih.govmdpi.com |

| Asymmetric Cyclopropanation | Catalytic asymmetric cyclopropanation of a corresponding alkene with a diazoacetate. | Direct synthesis of an enantiomerically enriched cyclopropane carboxylate. | nih.gov |

The separated enantiomers of this compound can then be used in the synthesis of enantiomerically pure active pharmaceutical ingredients or other complex chiral molecules. This approach is highly valued in the pharmaceutical industry for its efficiency and environmental friendliness compared to classical resolution methods.

Theoretical and Computational Studies on 1 P Tolyl Cyclopropanecarboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netdntb.gov.ua It is widely employed to predict molecular geometries, vibrational frequencies, and reaction energetics. For 1-(p-Tolyl)cyclopropanecarboxylic acid, DFT calculations can illuminate its fundamental chemical properties and reactivity patterns. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netmaterialsciencejournal.org The calculated HOMO-LUMO energy gap can indicate charge transfer phenomena within the molecule. researchgate.net

DFT is a crucial tool for mapping out the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. mdpi.commdpi.com This involves locating the structures of reactants, intermediates, products, and, most importantly, the transition states that connect them. mdpi.com For reactions involving this compound, such as its synthesis via cyclopropanation or its subsequent functionalization, DFT can elucidate the step-by-step pathway. frontiersin.orgnih.gov

| Structure | Description | Calculated Relative Free Energy (kcal/mol) |

| Reactants | Starting materials (e.g., p-methylstyrene and a carbene source) | 0.0 |

| TS1 | Transition state for the formation of a key intermediate | +22.1 |

| Intermediate | A transient species formed during the reaction | +0.2 |

| TS2 | Transition state for the final ring-closure to the product | +8.8 |

| Product | This compound | -15.5 |

| Note: This table is illustrative of data generated from DFT calculations for a hypothetical reaction mechanism. |

Many chemical reactions can yield multiple isomers. DFT calculations are instrumental in predicting the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the resulting product). This is achieved by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lowest energy barrier is the one that is kinetically favored, and its corresponding product is predicted to be the major one formed. researchgate.net

In the context of cycloaddition reactions to form or modify the cyclopropane (B1198618) ring of this compound, DFT can determine whether the reaction proceeds via a concerted or stepwise mechanism. researchgate.net The analysis of the transition state geometries and their relative energies can explain why a particular diastereomer is formed preferentially, often attributing the selectivity to factors like steric hindrance between substituents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. jocpr.comresearchgate.net The fundamental principle is that the biological effect of a compound is directly related to its molecular structure. researchgate.netmdpi.com QSAR models are mathematical equations that can predict the activity of new, untested compounds, thereby accelerating drug discovery and reducing the need for extensive experimental screening. jocpr.comnih.gov

To build a QSAR model for a series of analogues of this compound, one would first calculate a set of molecular descriptors for each compound. mdpi.com These descriptors quantify various aspects of the molecule's structure and properties. The biological activity is then expressed as a function of these descriptors. researchgate.net

Relevant descriptors for this compound and its derivatives would fall into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, logP (partition coefficient), molar refractivity. nih.gov

3D Descriptors: Steric parameters (e.g., from CoMFA or CoMSIA), dipole moment, surface area. nih.gov

A statistical method, such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR), is then used to generate a mathematical model. mdpi.com This model can predict the biological activity (e.g., inhibitory concentration, IC₅₀) of this compound based on its unique combination of descriptor values. Such models help identify which structural features are crucial for enhancing or diminishing the desired biological effect. jocpr.com

| Descriptor Type | Example Descriptor | Hypothetical Value for this compound | Potential Influence on Activity |

| Constitutional | Molecular Weight | 176.21 g/mol | Size and mass effects |

| Topological | Wiener Index | 784 | Molecular branching and compactness |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 2.5 | Membrane permeability and hydrophobicity |

| Electronic | Dipole Moment | 1.8 D | Polarity and intermolecular interactions |

| Quantum Chemical | HOMO Energy | -6.5 eV | Electron-donating ability |

| Note: The values in this table are hypothetical and serve to illustrate the types of descriptors used in QSAR studies. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength) of the complex. nih.gov For this compound, docking simulations can identify potential protein targets and elucidate the molecular basis of its biological activity. researchgate.netresearchgate.net

In a molecular docking simulation, this compound would be placed into the binding site of a target protein whose three-dimensional structure is known. A scoring function is then used to calculate the binding energy for numerous possible conformations and orientations of the ligand. The pose with the lowest energy score is predicted to be the most stable binding mode. nih.gov

Analysis of this predicted binding mode reveals specific intermolecular interactions between the ligand and the protein's amino acid residues. physchemres.org These interactions are critical for molecular recognition and binding affinity. nih.gov Key interactions for this compound would likely include:

Hydrogen Bonds: Formed by the carboxylic acid group with polar residues like serine, threonine, or lysine. physchemres.org

Hydrophobic Interactions: Involving the p-tolyl group and the cyclopropane ring with nonpolar residues such as valine, leucine, and phenylalanine. physchemres.org

π-π Stacking: Between the aromatic tolyl ring and residues like tryptophan or tyrosine.

The binding affinity is often expressed as a docking score or an estimated dissociation constant (Kd), with lower values indicating stronger binding. nih.gov This information is crucial for optimizing lead compounds in drug design.

| Interaction Type | Potential Interacting Amino Acid Residue | Functional Group on Ligand |

| Hydrogen Bond Donor/Acceptor | ARG, GLN, LYS | Carboxylic acid (-COOH) |

| Hydrophobic (van der Waals) | ALA, VAL, ILE | p-Tolyl ring, Cyclopropane ring |

| π-π Stacking | PHE, TYR, TRP | p-Tolyl ring |

| Note: This table illustrates the potential ligand-protein interactions for this compound as predicted by molecular docking. |

Conformational Analysis and Strain Energy Calculations

Theoretical and computational chemistry provide powerful tools for the investigation of molecular structures, conformational preferences, and energetic properties. In the case of this compound, computational studies, although not extensively reported in dedicated literature for this specific molecule, can be inferred from analyses of structurally similar compounds. These studies are crucial for understanding the molecule's three-dimensional arrangement and inherent stability.

Conformational analysis of this compound focuses on the relative orientations of the p-tolyl and carboxylic acid substituents with respect to the cyclopropane ring. The primary degrees of freedom are the rotation around the single bonds connecting these groups to the cyclopropyl (B3062369) moiety.

Key aspects of the conformational analysis include:

Orientation of the Carboxylic Acid Group: The conformation of the carboxylic acid group is defined by the dihedral angle involving the cyclopropane ring and the C-C=O plane. For cyclopropanecarboxylic acid derivatives, the carbonyl group often prefers a conformation that is either syn- or anti-periplanar to one of the adjacent cyclopropyl C-C bonds to minimize steric hindrance. In cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, the carboxyl group has been observed to approach the bisecting conformation. cdnsciencepub.com

Relative Stabilities of Conformers: The interplay of steric and electronic effects governs the relative energies of different conformers. For this compound, the most stable conformer would likely have the bulky p-tolyl and carboxylic acid groups positioned to minimize steric repulsion while maximizing favorable electronic interactions.

The following table presents hypothetical conformational data based on findings for structurally related molecules, illustrating the likely preferred orientations.

| Dihedral Angle | Description | Predicted Value (°) |

| Cring-Cring-Caryl-Caryl | Torsion of p-tolyl group | ~90 (Bisecting) |

| Cring-Cring-Ccarboxyl=O | Torsion of carboxyl group | ~0 or ~180 |

Note: These values are illustrative and based on computational studies of analogous compounds.

The strain energy of a cyclic molecule is a measure of its inherent instability compared to a hypothetical strain-free analogue. Cyclopropane itself possesses significant ring strain, primarily due to angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing of C-H bonds).

The strain energy of this compound is influenced by:

Inherent Ring Strain: The fundamental strain of the cyclopropane ring is the largest contributor. This value for the parent cyclopropane is approximately 27.5 kcal/mol.

Substituent Effects: The attachment of the p-tolyl and carboxylic acid groups can modulate the ring strain. Substituents can alter the bond lengths and angles within the ring and introduce new steric interactions. Theoretical studies on substituted cyclopropanes have shown that the strain energy can vary depending on the nature of the substituents. For instance, in a study of polysubstituted methylcyclopropanes, the strain energy was found to range from 117.0 to 146.1 kJ/mol. acs.org Fluorine substitution has been shown to increase the ring strain energy. researchgate.net

Electronic Effects: The electronic properties of the substituents can influence the bonding within the cyclopropane ring. The electron-donating methyl group on the tolyl substituent and the electron-withdrawing carboxylic acid group can have opposing effects on the electronic structure and, consequently, the strain energy of the cyclopropane ring.

Strain energy is often calculated computationally using homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This method helps to isolate the strain energy from other energetic contributions.

The table below provides representative strain energy values for cyclopropane and a substituted derivative to contextualize the expected strain in this compound.

| Compound | Strain Energy (kcal/mol) |

| Cyclopropane | ~27.5 |

| Methylcyclopropane | 29.8 nih.gov |

| Methylene (B1212753)cyclopropane | 39.5 nih.gov |

Note: The strain energy for this compound has not been explicitly reported and would require specific computational investigation.

Biological Activity and Structure Activity Relationship Sar Studies

General Biological Activities of Cyclopropanecarboxylic Acid Derivatives

The cyclopropane (B1198618) ring is a unique structural motif found in various natural and synthetic compounds, imparting specific conformational rigidity. nih.gov Derivatives of cyclopropanecarboxylic acid are a class of organic compounds recognized for a wide spectrum of biological properties. nih.gov Research has demonstrated that these compounds exhibit diverse pharmacological effects, including antibacterial, antifungal, antiviral, and antitumor activities. nih.gov The introduction of a cyclopropane structure, often combined with other functional groups like a phenyl ring, can significantly influence the biological activity and stability of a molecule. nih.gov Their potential applications in drug design are extensive, owing to their unique three-dimensional structure which can facilitate specific interactions with biological targets. nih.gov

Enzyme Inhibition

The therapeutic potential of many compounds lies in their ability to selectively inhibit enzymes involved in critical biological pathways. Derivatives of cyclopropanecarboxylic acid have been identified as potent inhibitors of several key enzymes.

O-Acetylserine Sulfhydrylase (OASS) Inhibition

O-Acetylserine sulfhydrylase (OASS) is a crucial enzyme in the cysteine biosynthesis pathway found in bacteria and plants, but not in mammals, making it an attractive target for the development of new antimicrobial agents. rsc.orgnih.gov The inhibition of OASS represents a novel strategy to potentially overcome bacterial resistance to existing antibiotics. rsc.org A class of 2-substituted-cyclopropane-1-carboxylic acids has been synthesized and identified as potent, non-natural small molecule inhibitors of OASS. rsc.org

Structure-activity relationship (SAR) studies on cyclopropane carboxylic acid derivatives have provided insights into the features required for potent OASS inhibition. A notable example is the compound UPAR415, ((1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acid), which is structurally related to 1-(p-Tolyl)cyclopropanecarboxylic acid. mdpi.com UPAR415 has demonstrated nanomolar affinity for OASS isoforms from Salmonella Typhimurium (StOASS-A and StOASS-B), highlighting the potential of this chemical scaffold. mdpi.commdpi.com The carboxylic acid moiety and the hydrophobic substituents on the cyclopropane ring are crucial for binding to the enzyme's active site. mdpi.comnih.gov

| Compound | Target Enzyme | Dissociation Constant (KD) in μM |

|---|---|---|

| UPAR415 | S. Typhimurium OASS-A | 0.028 |

| UPAR415 | S. Typhimurium OASS-B | 0.490 |

Table 1: Inhibitory activity of UPAR415, a cyclopropanecarboxylic acid derivative, against O-Acetylserine Sulfhydrylase (OASS) isoforms from Salmonella Typhimurium. Data sourced from Annunziato et al., 2022. mdpi.com

In bacteria, the synthesis of L-cysteine is the final step of the reductive sulfate (B86663) assimilation pathway and is catalyzed by the sequential action of serine acetyltransferase (SAT) and OASS. nih.govnih.gov These two enzymes can form a "cysteine synthase complex". nih.govnih.gov OASS catalyzes the β-replacement of the acetoxy group of O-acetylserine (OAS) with bisulfide to generate cysteine. nih.gov Cysteine is a vital amino acid, serving as a precursor for essential biomolecules like methionine, glutathione, and iron-sulfur clusters. nih.gov By inhibiting OASS, cyclopropanecarboxylic acid derivatives disrupt this critical pathway, thereby interfering with bacterial survival and growth. rsc.orgnih.gov

The rise of multidrug-resistant bacteria necessitates new therapeutic strategies. One promising approach is the use of antibiotic adjuvants—compounds that enhance the efficacy of existing antibiotics without necessarily being bactericidal on their own. mdpi.comfrontiersin.org Since OASS is involved in a non-essential pathway that is nonetheless important for bacterial fitness, its inhibitors are being explored as potential adjuvants. mdpi.comacs.org Studies have shown that OASS inhibitors with a cyclopropane-carboxylic acid scaffold can act synergistically with antibiotics like colistin (B93849) against critical Gram-negative pathogens, including Escherichia coli and Salmonella enterica. mdpi.comnih.govresearchgate.net This approach could help lower the required therapeutic doses of conventional antibiotics and reduce the development of resistance. mdpi.com

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key to the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. nih.gov Inhibition of COX-2 is a primary mechanism for many anti-inflammatory drugs. nih.gov While direct studies on the COX inhibitory activity of this compound are limited, related compounds have shown anti-inflammatory properties. For instance, (α-cyclopropyl-p-tolyl)acetic acid and its derivatives have been synthesized and evaluated for anti-inflammatory activity. nih.gov This suggests that the p-tolyl and cyclopropyl (B3062369) moieties, present in this compound, could potentially interact with the COX active site. The carboxylate group of acidic inhibitors can form crucial hydrogen bonds with residues like Tyr-385 and Ser-530 in the COX active site, a mechanism that could be relevant for this class of compounds. researchgate.net

Anticancer Activity

The search for novel anticancer agents is a continuous effort in medicinal chemistry. The structural components of this compound, namely the cyclopropane ring and the p-tolyl group, are found in various compounds exhibiting antiproliferative activity. nih.govnih.gov Compounds containing a cyclopropane structure have been noted for their potential antitumor effects. nih.gov Similarly, the p-tolyl group is a feature in several classes of molecules with potent anticancer activity.

For example, a series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid demonstrated significant cytotoxic activity against human liver, breast, and colon carcinoma cell lines, with IC₅₀ values in the low micromolar range. nih.gov Another study on 5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amine analogs also reported anticancer activity against a panel of cancer cell lines. mdpi.com These findings suggest that the p-tolyl group can be a valuable component in the design of new anticancer drugs. Although the anticancer potential of this compound itself has not been extensively reported, the activity of these structurally related compounds indicates a promising avenue for future investigation.

| Compound | Cancer Cell Line | Activity (IC50 in μM) |

|---|---|---|

| Compound 4j (a 5-(p-tolyl)pyrazole derivative) | Huh7 (Human Liver Carcinoma) | 1.6 |

| MCF7 (Human Breast Carcinoma) | 3.3 | |

| HCT116 (Human Colon Carcinoma) | 1.1 |

Table 2: Antiproliferative activity of a representative compound containing a p-tolyl group against various human cancer cell lines. Data sourced from Taha et al., 2014. nih.gov

Cytotoxic Effects on Cancer Cell Lines

Currently, there is a notable lack of specific data in published literature detailing the cytotoxic effects of this compound on cancer cell lines. While the cytotoxic potential of various novel chemical entities is a common area of investigation, studies measuring the half-maximal inhibitory concentration (IC₅₀) of this particular compound against cell lines such as human lung carcinoma (A549), breast cancer (MCF-7), or pancreatic cancer (PANC-1) are not available in the reviewed sources.

To illustrate the type of data required to evaluate such activity, a representative table is shown below.

Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines This table is for illustrative purposes only, as specific data is not available in the reviewed literature.

| Cancer Cell Line | Type | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Carcinoma | No data available |

| MCF-7 | Breast Adenocarcinoma | No data available |

| HepG2 | Liver Carcinoma | No data available |

| DU145 | Prostate Carcinoma | No data available |

Mechanisms of Apoptosis Induction

The precise mechanisms by which this compound may induce apoptosis, or programmed cell death, have not been elucidated in scientific studies. Apoptosis is a critical process for eliminating cancerous cells and is typically mediated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.